molecular formula C11H14ClNO2 B8591588 (2r,5s)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride

(2r,5s)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B8591588
M. Wt: 227.69 g/mol
InChI Key: OPIDXEOJSLEQHK-BAUSSPIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its five-membered nitrogen-containing ring structure, which is a common motif in many biologically active molecules

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the pyrrolidine ring to pyrrolidin-2-ones.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include pyrrolidin-2-ones, alcohol derivatives, and substituted phenyl derivatives .

Scientific Research Applications

(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both phenyl and carboxylic acid groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1

InChI Key

OPIDXEOJSLEQHK-BAUSSPIASA-N

Isomeric SMILES

C1C[C@@H](N[C@@H]1C2=CC=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

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